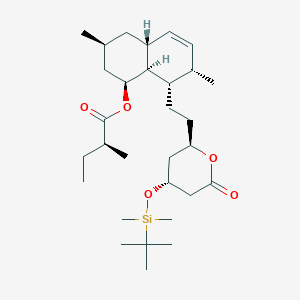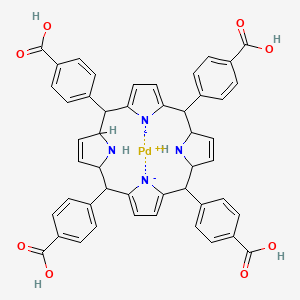
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide is a complex organic compound that features a benzamide core structure This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Aminoethyl Intermediate: The protected hydroxyl compound is then reacted with ethylene diamine to form the aminoethyl intermediate.
Coupling with Benzamide: The aminoethyl intermediate is coupled with 2-nitrobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can undergo various substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialized chemicals and materials, particularly where selective protection of functional groups is required.
Mécanisme D'action
The mechanism of action of this compound largely depends on its specific application. In general, the tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-methylphenyl)benzamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 4-(((2-((tert-Butyldimethylsilyl)oxy)ethyl)amino)methyl)-N-(2-nitrophenyl)benzamide makes it particularly reactive and suitable for specific applications where the nitro group can be further modified. This sets it apart from similar compounds with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C22H31N3O4Si |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
4-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C22H31N3O4Si/c1-22(2,3)30(4,5)29-15-14-23-16-17-10-12-18(13-11-17)21(26)24-19-8-6-7-9-20(19)25(27)28/h6-13,23H,14-16H2,1-5H3,(H,24,26) |
Clé InChI |
ALPGWCCUIKZOCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCNCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)
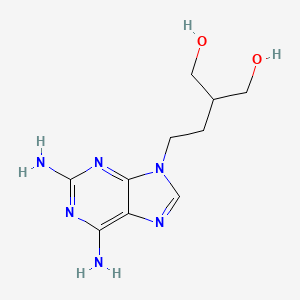

![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)
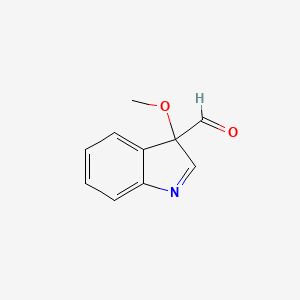
![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)


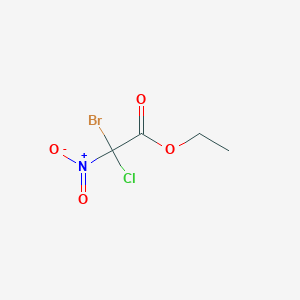
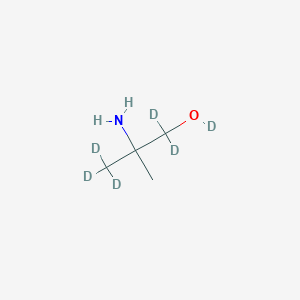

![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)
